molecular formula C11H11F3O B12618626 1-(1-Methoxyprop-2-en-1-yl)-4-(trifluoromethyl)benzene CAS No. 921610-61-9

1-(1-Methoxyprop-2-en-1-yl)-4-(trifluoromethyl)benzene

Cat. No.: B12618626
CAS No.: 921610-61-9
M. Wt: 216.20 g/mol
InChI Key: XDPYIQPXMAZAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methoxyprop-2-en-1-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxyprop-2-en-1-yl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxyprop-2-en-1-yl)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and methoxyprop-2-en-1-yl derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures is essential to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyprop-2-en-1-yl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum are employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(1-Methoxyprop-2-en-1-yl)-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Methoxyprop-2-en-1-yl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methoxyprop-2-en-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)benzene: Lacks the methoxyprop-2-en-1-yl group, leading to different reactivity and applications.

Uniqueness

1-(1-Methoxyprop-2-en-1-yl)-4-(trifluoromethyl)benzene is unique due to the presence of both the methoxyprop-2-en-1-yl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The combination of these functional groups makes the compound valuable for specific research and industrial purposes.

Properties

CAS No.

921610-61-9

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(1-methoxyprop-2-enyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-3-10(15-2)8-4-6-9(7-5-8)11(12,13)14/h3-7,10H,1H2,2H3

InChI Key

XDPYIQPXMAZAPK-UHFFFAOYSA-N

Canonical SMILES

COC(C=C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.